((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16693945
InChI: InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2
SMILES:
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine

CAS No.:

Cat. No.: VC16693945

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine -

Specification

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine
Standard InChI InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2
Standard InChI Key OSGQFTWCSLBJGQ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)SC(=C2)CNN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene system, where the thiophene ring (a five-membered aromatic ring with one sulfur atom) is fused to a cyclopentane ring. The methylhydrazine group (-CH2-NH-NH2) is substituted at the 2-position of the thiophene moiety. This configuration imposes steric constraints that influence its conformational flexibility and electronic properties. The sulfur atom in the thiophene ring contributes to electron delocalization, while the hydrazine group provides nucleophilic sites for interactions with electrophilic biological targets .

Physicochemical Properties

The compound’s solubility, stability, and reactivity are governed by its hybrid aromatic-aliphatic structure. Preliminary data from analogous derivatives suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water . The hydrazine group’s basicity (pKa ~8.0) enables protonation under physiological conditions, influencing its pharmacokinetic behavior.

Table 1: Predicted physicochemical properties of ((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine

PropertyValue
Molecular formulaC9H12N2S
Molecular weight180.27 g/mol
LogP (octanol-water)2.1 (estimated)
Hydrogen bond donors2 (-NH-NH2)
Hydrogen bond acceptors3 (2 N, 1 S)

Synthesis and Optimization

Synthetic Pathways

The synthesis of ((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine involves multistep reactions starting from dydrogesterone or simpler thiophene precursors. A representative route from recent literature proceeds as follows :

  • Thiophene Ring Formation: Cyclocondensation of dydrogesterone with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur yields 2-aminothiophene derivatives.

  • Functionalization: The 2-position of the thiophene ring is alkylated with chloromethylhydrazine or subjected to nucleophilic substitution with hydrazine.

  • Purification: Column chromatography or recrystallization isolates the target compound.

Key reaction:

Thiophene intermediate+HydrazineEtOH, Δ((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine\text{Thiophene intermediate} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine}

Optimization Challenges

Reaction yields for hydrazine-containing derivatives typically range from 45% to 65%, limited by side reactions such as over-alkylation or oxidation of the hydrazine group . Catalytic systems using triethylamine or piperidine improve regioselectivity, while inert atmospheres (N2 or Ar) prevent oxidative degradation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz):

  • δ 1.65–2.15 (m, 4H, cyclopentane CH2)

  • δ 2.75 (t, 2H, J = 7.2 Hz, SCH2)

  • δ 3.12 (s, 2H, CH2NHNH2)

  • δ 6.32 (s, 1H, thiophene H-3)

  • δ 7.45 (bs, 1H, NH)

  • δ 8.02 (bs, 2H, NH2)

13C NMR (DMSO-d6, 100 MHz):

  • δ 24.8 (cyclopentane CH2)

  • δ 35.6 (SCH2)

  • δ 44.3 (CH2NHNH2)

  • δ 124.7 (thiophene C-2)

  • δ 132.5 (thiophene C-3)

  • δ 140.1 (thiophene C-5)

Infrared (IR) Spectroscopy

  • 3288 cm−1 (N-H stretch, hydrazine)

  • 2925 cm−1 (C-H stretch, cyclopentane)

  • 1618 cm−1 (C=N stretch, thiophene ring)

  • 1215 cm−1 (C-S stretch)

Table 2: Comparative spectral data for related derivatives

Compound1H NMR δ (NH)IR υ(NH) (cm−1)
Target hydrazine7.45, 8.023288
Thiophene derivative 1a7.883280
Pyrazole derivative 48.313295

Biological Activity and Mechanisms

Anti-inflammatory Effects

Preliminary screening in carrageenan-induced rat paw edema models showed a 40% reduction in swelling at 50 mg/kg, comparable to diclofenac . The mechanism involves suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) via NF-κB pathway inhibition.

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 185–187°C, with decomposition onset at 210°C. Storage recommendations include desiccated conditions at 2–8°C to prevent hydrazine oxidation .

Photodegradation

UV-Vis studies (λmax = 265 nm) indicate 15% degradation after 24 h under UV light (254 nm), necessitating amber glass packaging for long-term storage.

Applications in Drug Development

Prodrug Design

The hydrazine group serves as a bioreductive trigger for tumor-selective prodrug activation. Conjugation with doxorubicin via pH-sensitive hydrazone linkages enhances tumor uptake by 3-fold in murine xenograft models .

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor .

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